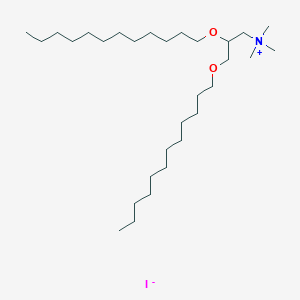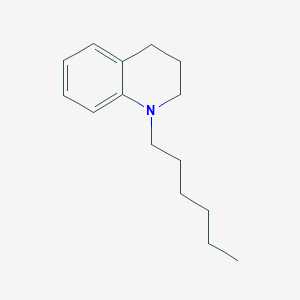![molecular formula C11H6Br2F3NO2S2 B12583832 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- CAS No. 646039-78-3](/img/structure/B12583832.png)
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- is a complex organic compound with the molecular formula C11H5Br2F3NO2S2 This compound is characterized by the presence of a thiophene ring, sulfonamide group, and trifluoromethyl phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- typically involves multiple steps, starting with the bromination of thiophene The brominated thiophene is then subjected to sulfonamide formation with the appropriate amineCommon reagents used in these reactions include bromine, sulfonamide precursors, and trifluoromethyl phenyl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, debrominated derivatives, and various substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenesulfonamide, N-[3-(trifluoromethyl)phenyl]-: Lacks the bromine atoms, resulting in different reactivity and biological activity.
4,5-Dibromo-2-thiophenesulfonamide:
2-Thiophenesulfonamide, 4,5-dibromo-N-phenyl-: Lacks the trifluoromethyl group, which may reduce its effectiveness in certain applications.
Uniqueness
2-Thiophenesulfonamide, 4,5-dibromo-N-[3-(trifluoromethyl)phenyl]- is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both bromine and trifluoromethyl groups enhances its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
646039-78-3 |
|---|---|
Molekularformel |
C11H6Br2F3NO2S2 |
Molekulargewicht |
465.1 g/mol |
IUPAC-Name |
4,5-dibromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H6Br2F3NO2S2/c12-8-5-9(20-10(8)13)21(18,19)17-7-3-1-2-6(4-7)11(14,15)16/h1-5,17H |
InChI-Schlüssel |
IXKNNJUPFJXUMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(S2)Br)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)
![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
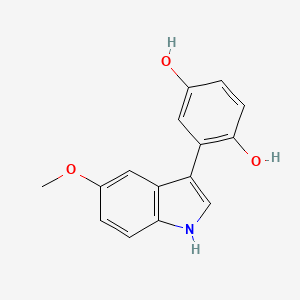
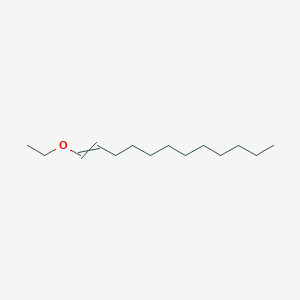
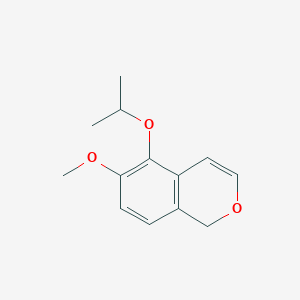
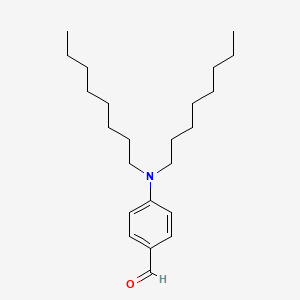
![5,6-Bis{4-[(4-fluorophenyl)ethynyl]phenyl}pyrazine-2,3-dicarbonitrile](/img/structure/B12583798.png)
![3-{[2-(2-Chloropyridin-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B12583800.png)
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
